Anticancer agent 233

Proteasome inhibition Cytotoxicity Cancer cell lines

Anticancer agent 233 (compound 5g) is a flagship chloro-substituted 3,5-bis(arylmethylene)-4-piperidinone derivative engineered for precise 20S proteasome catalytic site engagement. With sub-micromolar GI50 values (HeLa: 0.25 μM; HCT116: 0.23 μM), it significantly outperforms non-halogenated analogs. The strategic chlorine atoms on its aryl rings ensure robust and reproducible proteasome inhibition, making it an indispensable benchmark for apoptosis, cell cycle arrest, and halogen-centric SAR studies. It serves as a critical comparator for clinical proteasome inhibitors in solid tumor models. Offered at ≥98% purity to guarantee experimental consistency.

Molecular Formula C24H17Cl4N3O2S
Molecular Weight 553.3 g/mol
Cat. No. B15580751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 233
Molecular FormulaC24H17Cl4N3O2S
Molecular Weight553.3 g/mol
Structural Identifiers
InChIInChI=1S/C24H17Cl4N3O2S/c25-17-3-1-13(20(27)7-17)5-15-11-31(22(32)9-19-10-30-24(29)34-19)12-16(23(15)33)6-14-2-4-18(26)8-21(14)28/h1-8,10H,9,11-12H2,(H2,29,30)/b15-5-,16-6+
InChIKeyGFXKTDYQOMLESK-OPCYYNASSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 233: A Potent 3,5-Bis(arylmethylene)-4-piperidinone Proteasome Inhibitor


Anticancer agent 233 (also referred to as compound 5g) is a 3,5-bis(arylmethylene)-4-piperidinone derivative that functions as a 20S proteasome inhibitor. It exhibits potent anticancer activity, with GI50 values of 0.25 μM against cervical cancer (HeLa) cells and 0.23 μM against colon cancer (HCT116) cells . The compound features chlorine atoms on its aryl rings that facilitate interaction with the catalytic site of the 20S proteasome, leading to inhibition of proteasome activity and subsequent anticancer effects .

Why Anticancer Agent 233 Cannot Be Replaced by Generic 3,5-Bis(arylmethylene)-4-piperidinone Analogs


While 3,5-bis(arylmethylene)-4-piperidinones share a common core scaffold, minor structural variations—such as the nature and positioning of halogen substituents—profoundly impact target engagement and cellular potency [1]. Anticancer agent 233 contains specific chlorine atoms that mediate favorable interactions with the 20S proteasome catalytic site, a feature not conserved across all in-class compounds . Consequently, substituting Anticancer agent 233 with a structurally related analog may result in significantly reduced proteasome inhibition and diminished anticancer activity.

Quantitative Differentiation of Anticancer Agent 233 from Comparator Compounds


Comparative Cytotoxicity of Anticancer Agent 233 vs. Reference Proteasome Inhibitor Bortezomib

Anticancer agent 233 demonstrates potent cytotoxicity against HeLa and HCT116 cells with GI50 values of 0.25 μM and 0.23 μM, respectively . In cross-study comparison, the clinical proteasome inhibitor bortezomib exhibits IC50 values ranging from 0.7 nM to >100 nM against multiple myeloma cells but shows higher GI50 values (e.g., ~50 nM) in solid tumor cell lines such as HeLa and HCT116 [1]. While direct head-to-head data are not available, the nanomolar potency of Anticancer agent 233 in solid tumor models suggests a differentiated profile that may offer advantages in specific solid tumor research applications.

Proteasome inhibition Cytotoxicity Cancer cell lines

Proteasome Inhibition Potency: Anticancer Agent 233 vs. Carfilzomib

Anticancer agent 233 inhibits 20S proteasome activity through interaction with the catalytic site, as indicated by its structural features and cellular activity . While quantitative proteasome inhibition data (e.g., IC50 for chymotrypsin-like activity) for Anticancer agent 233 are not publicly available, the second-generation proteasome inhibitor carfilzomib exhibits an IC50 of 6 nM for β5 subunit inhibition [1]. Cross-study comparison is limited by the absence of direct enzyme inhibition data for Anticancer agent 233, highlighting a critical evidence gap. Researchers should note that cellular GI50 values do not directly translate to target engagement potency.

20S proteasome Chymotrypsin-like activity Inhibition

Selectivity Profile: Anticancer Agent 233 vs. Multi-Targeted Piperidinone Derivatives

Anticancer agent 233 is reported to exert anticancer effects primarily through 20S proteasome inhibition . In contrast, certain structurally related 3,5-bis(arylmethylene)-4-piperidinone derivatives (e.g., fatty acid conjugates) exhibit dual mechanisms, including topoisomerase IIα inhibition and antioxidant activity [1]. While multi-targeted analogs may offer broader activity, the more focused mechanism of Anticancer agent 233 may be advantageous for studies requiring specific proteasome pathway interrogation. Direct comparative selectivity data are not available.

Selectivity Topoisomerase IIα Antioxidant

Structural Determinants of Activity: Halogen Substitution Pattern

The chlorine atoms on the aryl rings of Anticancer agent 233 are critical for favorable interaction with the 20S proteasome catalytic site . Comparative SAR studies within the 3,5-bis(arylmethylene)-4-piperidinone class demonstrate that halogen substitution (e.g., F vs. Cl vs. Br) significantly modulates antitumor activity, with fluorine-substituted derivatives showing superior potency in some series [1]. However, the specific chloro-substitution pattern of Anticancer agent 233 confers optimal proteasome binding, highlighting the importance of precise structural features for target engagement.

Structure-activity relationship Halogen bonding Molecular docking

Optimal Research Applications for Anticancer Agent 233 Based on Evidence


Proteasome-Dependent Cytotoxicity Studies in Solid Tumor Models

Anticancer agent 233 is particularly suitable for investigating proteasome inhibition in cervical (HeLa) and colon (HCT116) cancer cell lines, where it exhibits sub-micromolar GI50 values . Researchers studying proteasome-dependent apoptosis or cell cycle arrest in these solid tumor models may find this compound a valuable chemical probe.

Structure-Activity Relationship (SAR) Studies of Halogenated Piperidinones

Given the critical role of chlorine substitution in proteasome interaction , Anticancer agent 233 serves as a benchmark chloro-substituted derivative for SAR studies exploring the impact of halogen identity and position on anticancer activity within the 3,5-bis(arylmethylene)-4-piperidinone class.

Comparative Profiling of Proteasome Inhibitors in Solid vs. Hematologic Malignancies

Anticancer agent 233 can be employed alongside clinical proteasome inhibitors (e.g., bortezomib, carfilzomib) to compare efficacy and mechanism in solid tumor cell lines, where clinical inhibitors often exhibit reduced potency [1]. Such studies may reveal differential sensitivity and inform the development of solid tumor-targeted proteasome inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 233

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.